molecular formula C19H23NO2 B291031 N-(2-sec-butylphenyl)-2-(4-methoxyphenyl)acetamide

N-(2-sec-butylphenyl)-2-(4-methoxyphenyl)acetamide

Katalognummer B291031
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: AANZXUAHMBFJDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-sec-butylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as BU002, is a novel compound synthesized for research purposes. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme responsible for the breakdown of endocannabinoids, which are molecules that regulate various physiological processes in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects. BU002 has been identified as a potent and selective inhibitor of FAAH and has shown promise in preclinical studies.

Wirkmechanismus

BU002 acts as an inhibitor of N-(2-sec-butylphenyl)-2-(4-methoxyphenyl)acetamide, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological processes, such as pain sensation, inflammation, mood regulation, and appetite. By inhibiting N-(2-sec-butylphenyl)-2-(4-methoxyphenyl)acetamide, BU002 increases the levels of endocannabinoids, which can have therapeutic effects.
Biochemical and Physiological Effects
BU002 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. BU002 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Furthermore, BU002 has been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

BU002 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(2-sec-butylphenyl)-2-(4-methoxyphenyl)acetamide, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. BU002 has also shown good pharmacokinetic properties, such as good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, BU002 has some limitations, such as its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on BU002. One area of interest is the potential use of BU002 in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of BU002 in treating addiction, as endocannabinoids play a role in the reward pathway of the brain. Furthermore, BU002 could be used as a tool to study the role of endocannabinoids in various physiological processes, such as pain sensation and inflammation. Finally, further research is needed to optimize the pharmacokinetic properties of BU002, such as improving its solubility in water, to make it more suitable for use in various experiments.

Synthesemethoden

BU002 can be synthesized using a two-step process involving the reaction of 2-sec-butylphenylboronic acid with 4-methoxyphenylacetic acid, followed by amidation with N,N-dimethylformamide (DMF) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. The reaction yields BU002 as a white solid with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

BU002 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. BU002 has also been studied for its potential in treating addiction, as endocannabinoids are involved in the reward pathway of the brain. Furthermore, BU002 has been investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, as endocannabinoids play a role in neuroprotection.

Eigenschaften

Molekularformel

C19H23NO2

Molekulargewicht

297.4 g/mol

IUPAC-Name

N-(2-butan-2-ylphenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H23NO2/c1-4-14(2)17-7-5-6-8-18(17)20-19(21)13-15-9-11-16(22-3)12-10-15/h5-12,14H,4,13H2,1-3H3,(H,20,21)

InChI-Schlüssel

AANZXUAHMBFJDB-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC

Kanonische SMILES

CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.